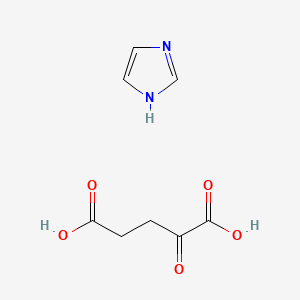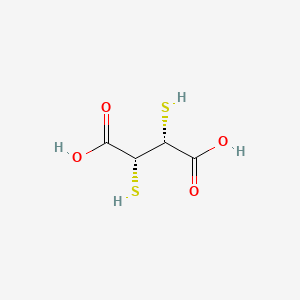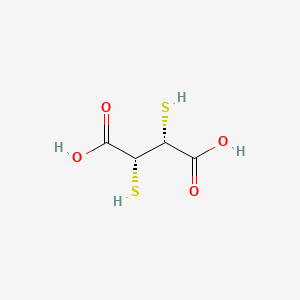
Propanoic acid, isooctyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propanoic acid, isooctyl ester, also known as isooctyl propanoate, is an ester formed from propanoic acid and isooctyl alcohol. Esters are a class of organic compounds known for their pleasant odors and are often used in fragrances and flavorings. This compound, is a colorless liquid with a fruity odor and is used in various industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
Propanoic acid, isooctyl ester, can be synthesized through the esterification of propanoic acid with isooctyl alcohol. This reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product. The general reaction is as follows:
Propanoic acid+Isooctyl alcohol→Propanoic acid, isooctyl ester+Water
Industrial Production Methods
In industrial settings, the production of this compound, often involves continuous esterification processes. These processes use large-scale reactors and efficient separation techniques to maximize yield and purity. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process.
化学反応の分析
Types of Reactions
Propanoic acid, isooctyl ester, undergoes several types of chemical reactions, including hydrolysis, transesterification, and reduction.
Hydrolysis: The ester can be hydrolyzed back to propanoic acid and isooctyl alcohol in the presence of an acid or base catalyst.
Transesterification: The ester can react with another alcohol to form a different ester and alcohol.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohol and a catalyst such as sodium methoxide.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Major Products Formed
Hydrolysis: Propanoic acid and isooctyl alcohol.
Transesterification: A different ester and alcohol.
Reduction: Propanoic acid and isooctyl alcohol.
科学的研究の応用
Propanoic acid, isooctyl ester, has various applications in scientific research and industry:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Studied for its potential use in biochemical pathways and as a model compound for ester hydrolysis.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters with active pharmaceutical ingredients.
Industry: Used in the production of fragrances, flavorings, and plasticizers.
作用機序
The mechanism of action of propanoic acid, isooctyl ester, involves its hydrolysis to propanoic acid and isooctyl alcohol. This hydrolysis can occur under acidic or basic conditions and is catalyzed by enzymes such as esterases in biological systems. The resulting propanoic acid can then enter metabolic pathways, such as the citric acid cycle, where it is further metabolized.
類似化合物との比較
Propanoic acid, isooctyl ester, can be compared with other esters such as butyl propanoate and ethyl propanoate. While all these esters share similar chemical properties, their physical properties, such as boiling points and solubility, can vary significantly due to differences in the alkyl groups. This compound, is unique due to its branched isooctyl group, which can impart different solubility and volatility characteristics compared to straight-chain esters.
Similar Compounds
- Butyl propanoate
- Ethyl propanoate
- Methyl propanoate
These compounds share the propanoate ester functional group but differ in their alkyl groups, leading to variations in their physical and chemical properties.
特性
CAS番号 |
68928-75-6 |
|---|---|
分子式 |
C11H22O2 |
分子量 |
186.29 g/mol |
IUPAC名 |
6-methylheptyl propanoate |
InChI |
InChI=1S/C11H22O2/c1-4-11(12)13-9-7-5-6-8-10(2)3/h10H,4-9H2,1-3H3 |
InChIキー |
AIAMDEVDYXNNEU-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)OCCCCCC(C)C |
関連するCAS |
9036-63-9 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



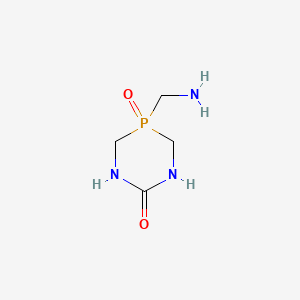
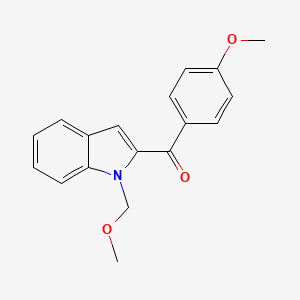

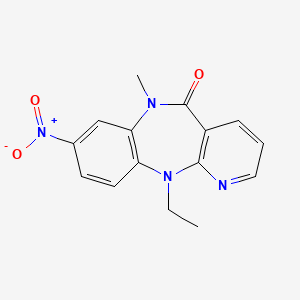


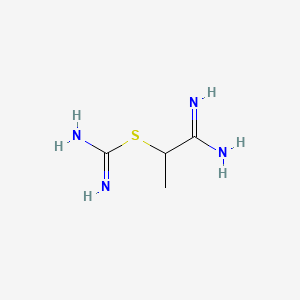
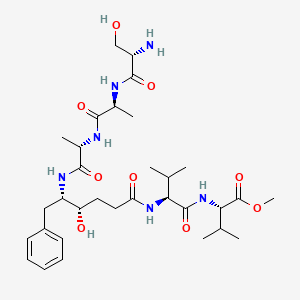
![2-(4-Methylpiperazin-1-yl)[1,3]thiazolo[5,4-b]pyridine](/img/structure/B12800274.png)
